Sapitinib

Catalog No.
S547965
CAS No.
848942-61-0
M.F
C23H25ClFN5O3
M. Wt
473.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sapitinib

CAS Number

848942-61-0

Product Name

Sapitinib

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

Molecular Formula

C23H25ClFN5O3

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD 8931, AZD-8931, AZD8931, sapitinib

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC

The exact mass of the compound Sapitinib is 473.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sapitinib (CAS 848942-61-0), also known as AZD8931, is a highly potent, reversible, ATP-competitive small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [1]. Unlike early-generation selective kinase inhibitors, Sapitinib demonstrates equipotent low-nanomolar binding affinity across all three primary ErbB signaling nodes [2]. For procurement professionals and assay developers, this compound provides a stable, highly selective quinazoline-based reference standard (>100-fold selectivity over off-target kinases like MNK1 and Flt) that is critical for modeling simultaneous multi-receptor blockade in oncology research, particularly in ligand-driven heterodimerization models where narrow-spectrum inhibitors fail [2].

Substituting Sapitinib with first-generation EGFR inhibitors (e.g., Gefitinib) or dual EGFR/HER2 inhibitors (e.g., Lapatinib) compromises assay integrity in models dependent on HER3-mediated compensatory signaling [1]. While Lapatinib effectively blocks EGFR and HER2, it leaves HER3 signaling intact, frequently leading to rapid feedback activation of downstream survival pathways like PI3K/AKT. Sapitinib’s distinct equipotent pan-ErbB profile prevents this compensatory bypass, making it an indispensable biochemical tool for evaluating true pan-ErbB blockade [1]. Furthermore, Sapitinib demonstrates quantified metabolic stability and distinct formulation requirements compared to irreversible pan-ErbB inhibitors like Afatinib, ensuring reproducible pharmacokinetic modeling in in vivo studies without the covalent binding complications of irreversible analogs [2].

Equipotent Pan-ErbB Inhibition vs. Dual Inhibitors

In cell-free biochemical assays, Sapitinib demonstrates nearly identical, highly potent inhibition across the three primary ErbB family members, contrasting sharply with the skewed inhibition profiles of earlier-generation TKIs like Gefitinib and Lapatinib [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataSapitinib (EGFR: 4 nmol/L, HER2: 3 nmol/L, HER3: 4 nmol/L)
Comparator Or BaselineGefitinib and Lapatinib (Lack equipotent HER3 inhibition)
Quantified DifferenceEquipotent single-digit nanomolar inhibition across all three targets, driving significantly greater potency in specific squamous cell carcinoma cell lines.
ConditionsCell-free kinase phosphorylation assays

Ensures complete blockade of the ErbB signaling network without the blind spots left by HER3-sparing inhibitors, critical for accurate pathway modeling.

Quantified Metabolic Stability in Human Liver Microsomes

For in vivo assay design, Sapitinib exhibits a moderate extraction ratio and predictable metabolic clearance, making it a reliable candidate for pharmacokinetic modeling compared to more rapidly cleared experimental analogs [1].

Evidence DimensionIntrinsic clearance and in vitro half-life
Target Compound DataIntrinsic clearance of 38.48 mL/min/kg; Half-life of 21.07 min
Comparator Or BaselineStandard baseline for human liver microsome (HLM) assays
Quantified DifferenceModerate extraction ratio enabling sustained systemic exposure and good bioavailability
ConditionsHuman Liver Microsomes (HLM) LC-MS/MS assay

Provides researchers with a predictable pharmacokinetic profile necessary for designing robust, reproducible in vivo dosing regimens.

Standardized Vehicle Compatibility for In Vivo Dosing

Sapitinib requires specific lipophilic formulation strategies due to its low aqueous solubility (<1 mg/mL). However, it is highly processable in standard laboratory vehicle systems, achieving stable solutions for in vivo administration .

Evidence DimensionIn vivo formulation solubility
Target Compound Data4-5 mg/mL solubility
Comparator Or BaselineAqueous buffers (<1 mg/mL)
Quantified Difference>4-fold increase in solubility using optimized lipophilic vehicles
Conditions30% PEG400 + 0.5% Tween80 + 5% propylene glycol

Prevents precipitation and dosing inconsistencies during animal studies, ensuring that procurement of this compound translates smoothly into functional in vivo experiments.

Reversal of ABCB1-Mediated Drug Resistance

Beyond its primary kinase targets, Sapitinib significantly increases the intracellular accumulation of chemotherapeutics like paclitaxel in resistant cell lines by modulating efflux transporters, a secondary property not uniformly shared by all TKIs [1].

Evidence DimensionIntracellular accumulation of [3H]-Paclitaxel
Target Compound DataSignificant increase in accumulation restoring drug efficacy
Comparator Or BaselineUntreated ABCB1-overexpressing cells
Quantified DifferenceRestored paclitaxel and doxorubicin efficacy in ABCB1-overexpressing cells
ConditionsSW620/Ad300 colon cancer cells overexpressing ABCB1

Makes Sapitinib a dual-purpose procurement choice for both ErbB signaling research and multidrug resistance (MDR) reversal studies.

Pan-ErbB Pathway Inhibition Assays

Ideal for in vitro biochemical and cellular assays requiring simultaneous, equipotent blockade of EGFR, HER2, and HER3 to prevent compensatory signaling often seen with Lapatinib or Gefitinib [1].

In Vivo Xenograft Efficacy Modeling

Highly suited for oral dosing in murine xenograft models (e.g., LoVo, Calu-3) using a PEG400/Tween80 vehicle, supported by its moderate intrinsic clearance (38.48 mL/min/kg) and predictable half-life [2].

Multidrug Resistance (MDR) Reversal Studies

Valuable as an experimental modulator in ABCB1-overexpressing cell lines to study the restoration of intracellular accumulation and efficacy of chemotherapeutics like paclitaxel and doxorubicin [3].

Epithelial-to-Mesenchymal Transition (EMT) Resistance Modeling

Used to generate and study HER2-independent resistance mechanisms driven by EMT, providing a distinct comparative baseline against resistance profiles generated by single-target TKIs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

473.1629955 Da

Monoisotopic Mass

473.1629955 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3499328002

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sapitinib is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

848942-61-0

Wikipedia

Sapitinib

Dates

Last modified: 08-15-2023
1: Mu Z, Klinowska T, Dong X, Foster E, Womack C, Fernandez SV, Cristofanilli M. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models. J Exp Clin Cancer Res. 2014 May 30;33:47. doi: 10.1186/1756-9966-33-47. PubMed PMID: 24886365; PubMed Central PMCID: PMC4061513.
2: Singleton KR, Kim J, Hinz TK, Marek LA, Casás-Selves M, Hatheway C, Tan AC, DeGregori J, Heasley LE. A receptor tyrosine kinase network composed of fibroblast growth factor receptors, epidermal growth factor receptor, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, and hepatocyte growth factor receptor drives growth and survival of head and neck squamous carcinoma cell lines. Mol Pharmacol. 2013 Apr;83(4):882-93. doi: 10.1124/mol.112.084111. Epub 2013 Jan 31. PubMed PMID: 23371912; PubMed Central PMCID: PMC3608435.
3: Hickinson DM, Klinowska T, Speake G, Vincent J, Trigwell C, Anderton J, Beck S, Marshall G, Davenport S, Callis R, Mills E, Grosios K, Smith P, Barlaam B, Wilkinson RW, Ogilvie D. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. doi: 10.1158/1078-0432.CCR-09-2353. Epub 2010 Feb 9. PubMed PMID: 20145185.
(Last updated: 4/20/2016) .

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